molecular formula C8H7BrClNO3S B8669617 Bromo-4'-chloro-3'-sulfamoylacetophenone

Bromo-4'-chloro-3'-sulfamoylacetophenone

Cat. No. B8669617
M. Wt: 312.57 g/mol
InChI Key: TXNZZKXIJJSNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-4'-chloro-3'-sulfamoylacetophenone is a useful research compound. Its molecular formula is C8H7BrClNO3S and its molecular weight is 312.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7BrClNO3S

Molecular Weight

312.57 g/mol

IUPAC Name

5-(2-bromoacetyl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C8H7BrClNO3S/c9-4-7(12)5-1-2-6(10)8(3-5)15(11,13)14/h1-3H,4H2,(H2,11,13,14)

InChI Key

TXNZZKXIJJSNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.7 g. of 4'-chloro-3'-sulfamoylacetophenone were suspended in 50 ml of ethyl acetate and to that suspension, some drops of a solution of 3.2 g of bromine were added until the mixture was distinctly brown. The suspension was heated to about 60° - 70° C until the color changed (addition of a drop of 48% hydrobromic acid possible), cooled and the residual amount of the bromine solution was added dropwise at room temperature, while stirring. After distilling off the solvent, 2-bromo-4'-chloro-3'-sulfamoylacetophenone was obtained which melted at 169° C (from n-butanol).
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Synthesis routes and methods II

Procedure details

A solution of 5-acetyl-2-chlorobenzenesulphonamide (4.7 g) in glacial acetic acid (100 ml) was treated with bromine (3.2 g) in glacial acetic acid (20 ml), added dropwise with vigorous stirring at 50°. After an initial induction period of 5 minutes the colour of bromine was discharged. The addition took 30 minutes. The resulting solution was stirred for 15 minutes before removing the acetic acid under reduced pressure. The resulting white solid was dissolved in acetone (30 ml), diluted with benzene (250 ml) and the solution concentrated until the volume of solution was 150 ml. On cooling white crystals were deposited, 4.1 g, m.p. 168-172°.
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